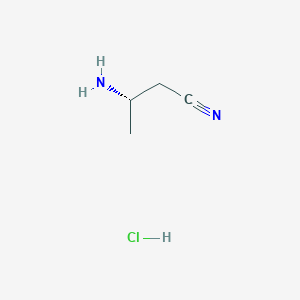![molecular formula C4H9ClN4 B1408589 [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride CAS No. 1820619-62-2](/img/structure/B1408589.png)
[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride
Overview
Description
[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Triazole compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
It’s known that triazole compounds can influence various biochemical pathways due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Result of Action
Triazole compounds have been known to exhibit various biological activities, including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial effects .
Biochemical Analysis
Cellular Effects
The effects of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring in the compound can form stable complexes with metal ions, which are crucial for enzyme activation or inhibition . These interactions can lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins. The compound’s ability to stabilize metal ions also plays a role in its mechanism of action, as it enhances the catalytic efficiency of enzymes involved in various biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cellular metabolism and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on metabolic pathways and cellular function . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These threshold effects are critical for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to metal ion homeostasis and enzyme catalysis . The compound interacts with enzymes and cofactors that are essential for maintaining cellular metabolism, and it can influence metabolic flux by modulating the activity of these enzymes. This interaction can lead to changes in metabolite levels, which are important for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its activity, as it determines the concentration of the compound in different cellular regions and its overall efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. The localization of the compound is essential for its function, as it ensures that the compound is present in the right place at the right time to participate in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride typically involves the formation of the triazole ring followed by the introduction of the ethylamine group. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as “click chemistry,” which involves the reaction of an azide with an alkyne to form the triazole ring. The ethylamine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The triazole ring in [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced or modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired modification.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of modified triazole compounds.
Scientific Research Applications
Chemistry: In chemistry, [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in various ways to create new compounds with desired properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making them valuable in drug discovery and development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Triazole-containing drugs are used to treat a variety of conditions, including infections and cancer.
Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar applications but different structural properties.
1,3,4-Triazole: A triazole isomer with distinct chemical behavior and applications.
Fluconazole: A triazole-containing antifungal drug.
Uniqueness: [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its combination of the triazole ring and ethylamine group provides unique reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
2-(2H-triazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c5-2-1-4-3-6-8-7-4;/h3H,1-2,5H2,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBIPNQLSZAQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)
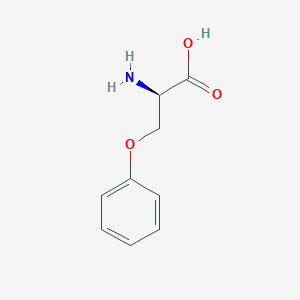
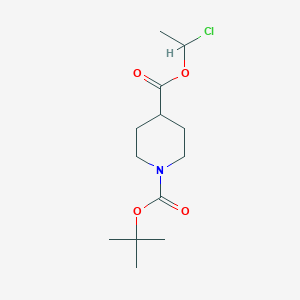
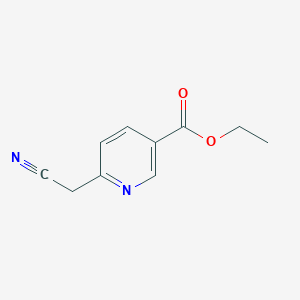

![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)
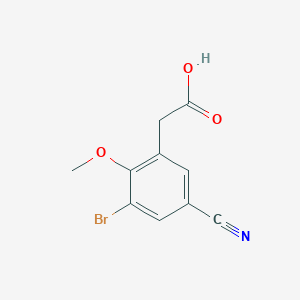
![2-Iodo-4-methoxybenzo[d]thiazole](/img/structure/B1408519.png)
![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)
